4-Bromo-2-methyl-1H-imidazole
Overview
Description
Terikalant is a benzopyran derivative known for its role as a potassium channel blocker. It has been studied primarily for its potential as an antiarrhythmic agent, targeting specific potassium channels in the heart to help regulate cardiac rhythm .
Mechanism of Action
Target of Action
4-Bromo-2-methylimidazole, also known as 5-bromo-2-methyl-1H-imidazole or 4-Bromo-2-methyl-1H-imidazole, is a member of the imidazole class of compounds . Imidazoles are known to interact with various targets, including Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These targets play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production .
Mode of Action
Imidazoles typically interact with their targets by binding to active sites, leading to changes in the target’s function
Biochemical Pathways
Given its potential targets, it may influence pathways related to ph regulation, oxygen transport, and energy production . The compound’s effects on these pathways could lead to downstream effects on cellular function and metabolism.
Pharmacokinetics
Imidazoles are generally known for their good absorption and distribution profiles . The bromine atom in 4-Bromo-2-methylimidazole may affect its pharmacokinetic properties, potentially influencing its bioavailability.
Result of Action
Based on its potential targets, it may influence cellular ph, oxygen transport, and energy production . These effects could have various impacts on cellular function and overall organismal health.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-methylimidazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Preparation Methods
The synthesis of Terikalant involves several steps:
Wittig-Horner Reaction: The ethyl ester of (2,3-dihydro-4H-1-benzopyran-4-ylidene)acetic acid is prepared by reacting chromanone with a suitable reagent.
Catalytic Hydrogenation: This ester is then hydrogenated over 10% palladium on carbon to yield the ethyl ester of 3,4-dihydro-2H-1-benzopyran-4-acetic acid.
Reduction: The ester is reduced using lithium aluminum hydride to produce the corresponding alcohol.
Bromination: The alcohol is converted into the corresponding bromide by reacting with N,N’-carbonyldiimidazole and an excess of allyl bromide.
Chemical Reactions Analysis
Terikalant undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: Terikalant can undergo substitution reactions, particularly involving its benzopyran and piperidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying potassium channel blockers and their interactions with other molecules.
Biology: Research has focused on its effects on cellular ion channels and its potential to modulate cellular activities.
Comparison with Similar Compounds
Terikalant is unique among potassium channel blockers due to its specific structure and mechanism of action. Similar compounds include:
Dofetilide: Another potassium channel blocker used for treating arrhythmias.
Ibutilide: Known for its ability to convert atrial fibrillation to normal sinus rhythm.
Amiodarone: A widely used antiarrhythmic agent with a broad spectrum of action.
Compared to these compounds, Terikalant offers a more targeted approach to blocking specific potassium channels, potentially reducing side effects and improving efficacy .
Properties
IUPAC Name |
5-bromo-2-methyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLZLUYWLINBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378322 | |
Record name | 4-Bromo-2-methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16265-11-5 | |
Record name | 5-Bromo-2-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16265-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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